molecular formula C17H20N4O2S B2727375 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide CAS No. 1105250-73-4

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide

Cat. No. B2727375
CAS RN: 1105250-73-4
M. Wt: 344.43
InChI Key: LBGQIWAKHUPBND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a part of the compound , has been a topic of interest for many scientists . Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains acetamido and phenethylacetamide groups.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Acetamide Derivatives and Biological Effects

Acetamide derivatives, including compounds with modifications on the acetamide moiety, are studied for their various biological effects. Kennedy (2001) provides an update on the biological consequences of exposure to acetamide and its derivatives, noting the commercial importance and the expanded knowledge on their biological responses (Kennedy, 2001).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole heterocycles, which are part of the structure , play a crucial role in medicinal chemistry. Dar and Shamsuzzaman (2015) highlight the importance of pyrazole moieties as pharmacophores in developing biologically active compounds with a wide range of activities, including anticancer, analgesic, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, exhibit diverse pharmacological effects. Shaaban, Mayhoub, and Farag (2012) discuss the therapeutic applications of pyrazoline derivatives, underscoring their antimicrobial, anti-inflammatory, and antidepressant activities among others, demonstrating the potential of pyrazoline-based compounds in therapeutic contexts (Shaaban et al., 2012).

properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)19-17-14-10-24-11-15(14)20-21(17)9-16(23)18-8-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGQIWAKHUPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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